URACIL, 1,3-DIMETHYL-5,6-BIS(N-METHYLACETAMIDO)-
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Overview
Description
N,N’-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)bis(N-methylacetamide) is a complex organic compound characterized by its unique structure and properties. This compound is part of a class of chemicals known for their diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)bis(N-methylacetamide) typically involves multiple steps, starting with the preparation of the pyrimidine core. This core is then functionalized with methyl groups and acetamide moieties. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)bis(N-methylacetamide) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
Scientific Research Applications
N,N’-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)bis(N-methylacetamide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism by which N,N’-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)bis(N-methylacetamide) exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide: Known for its use in pharmaceutical research.
Caffeine Impurity B: Another related compound with similar structural features.
Uniqueness
N,N’-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4,5-diyl)bis(N-methylacetamide) stands out due to its specific functional groups and the resulting chemical properties. Its unique structure allows for diverse reactivity and applications, making it a valuable compound in various scientific fields.
Properties
CAS No. |
105143-41-7 |
---|---|
Molecular Formula |
C12H18N4O4 |
Molecular Weight |
282.3 |
IUPAC Name |
N-[4-[acetyl(methyl)amino]-1,3-dimethyl-2,6-dioxopyrimidin-5-yl]-N-methylacetamide |
InChI |
InChI=1S/C12H18N4O4/c1-7(17)13(3)9-10(14(4)8(2)18)15(5)12(20)16(6)11(9)19/h1-6H3 |
InChI Key |
YJQRAXZUUFGAES-UHFFFAOYSA-N |
SMILES |
CC(=O)N(C)C1=C(N(C(=O)N(C1=O)C)C)N(C)C(=O)C |
Synonyms |
Uracil, 1,3-dimethyl-5,6-bis(N-methylacetamido)- (6CI) |
Origin of Product |
United States |
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